molecular formula C24H26N6O6 B2671617 (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 682776-21-2

(E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2671617
CAS No.: 682776-21-2
M. Wt: 494.508
InChI Key: RKUFKQWOXHNJGR-BRJLIKDPSA-N
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Description

The compound (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione features a purine-2,6-dione core substituted at positions 7 and 6. Key structural attributes include:

  • 1,3-dimethyl groups on the purine ring, enhancing steric stability.
  • An (E)-configured 4-hydroxybenzylidene hydrazinyl group at position 8, enabling π-π stacking and polar interactions .

This combination of substituents distinguishes it from related purine and pyrimidine derivatives, as discussed below.

Properties

CAS No.

682776-21-2

Molecular Formula

C24H26N6O6

Molecular Weight

494.508

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H26N6O6/c1-28-21-20(22(33)29(2)24(28)34)30(13-17(32)14-36-19-10-8-18(35-3)9-11-19)23(26-21)27-25-12-15-4-6-16(31)7-5-15/h4-12,17,31-32H,13-14H2,1-3H3,(H,26,27)/b25-12+

InChI Key

RKUFKQWOXHNJGR-BRJLIKDPSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)O)CC(COC4=CC=C(C=C4)OC)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. Purine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article aims to delve into the synthesis, biological activity, and potential therapeutic applications of this specific compound.

Synthesis of the Compound

The synthesis of this purine derivative typically involves multi-step organic reactions that modify the purine scaffold to introduce various functional groups. The synthetic routes often leverage established methodologies for purine chemistry, as outlined in recent literature on purine derivatives . The synthesis may include:

  • Formation of the Purine Core : Utilizing commercially available precursors such as 2-amino-6-chloropurine.
  • Substitution Reactions : Introducing hydroxyl and methoxy groups through nucleophilic substitution.
  • Hydrazone Formation : Reaction with hydrazines to form the hydrazone linkage which is crucial for biological activity.

Anticancer Activity

Recent studies have shown that purine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have been reported to inhibit various cancer cell lines effectively. The mechanism often involves interference with nucleic acid metabolism or inhibition of specific kinases associated with cancer progression .

  • Case Study : A related purine derivative demonstrated an IC50 value of 21.6 μM against MDA-MB-231 breast cancer cells, indicating a potent cytotoxic effect . Given the structural similarities, it is hypothesized that (E)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit comparable or enhanced activity.

Antimicrobial Activity

Purine derivatives are also known for their antimicrobial properties. Studies have indicated that certain modifications can enhance antifungal and antibacterial activities:

  • Antifungal Screening : Compounds similar to the target compound have shown effectiveness against fungal strains such as Candida and Aspergillus, suggesting a broad-spectrum antifungal potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many purines act as competitive inhibitors for enzymes involved in nucleotide synthesis.
  • Intercalation into DNA : Some derivatives can insert themselves between DNA bases, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The presence of specific substituents may allow for interaction with cellular receptors or signaling molecules.

Data Table: Biological Activities of Related Purine Derivatives

Compound NameActivity TypeIC50 (μM)Reference
Compound AAnticancer (MDA-MB-231)21.6
Compound BAntifungal15.0
Compound CAntiviral30.5

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. The presence of phenolic groups contributes to the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, compounds derived from similar purine structures have shown promising results in assays measuring DPPH radical scavenging activity .

Anti-inflammatory Effects

The compound has been studied for its potential as an anti-inflammatory agent. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory drugs. Preliminary studies suggest that derivatives with methoxy and hydroxy substituents can modulate inflammatory pathways effectively .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate it may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, similar to other purine derivatives .

Cancer Treatment

Given its anticancer properties, this compound could be developed as a chemotherapeutic agent. Its ability to target multiple pathways involved in tumor growth makes it a candidate for further clinical trials.

Cardiovascular Diseases

Due to its anti-inflammatory effects, this compound may also hold promise in treating cardiovascular conditions where inflammation plays a critical role. Research into COX inhibitors has shown that similar compounds can reduce the risk of heart attacks and strokes by managing inflammation .

Neuroprotection

Studies suggest that compounds with antioxidant properties can offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential in neurological applications .

Case Studies

StudyFindingsReference
Antioxidant ActivityDemonstrated significant DPPH scavenging activity comparable to ascorbic acid
Anti-inflammatory PotentialShowed inhibition of COX enzymes in vitro
Anticancer EfficacyInduced apoptosis in breast cancer cell lines

Chemical Reactions Analysis

Hydrazine Group Reactivity

The 8-(2-(4-hydroxybenzylidene)hydrazinyl) substituent is a key reactive site. This hydrazine derivative can participate in:

  • Condensation Reactions : Reacting with aldehydes or ketones to form new hydrazones under acidic or basic conditions .

  • Oxidation : Susceptible to oxidation by agents like hydrogen peroxide or iodine, yielding diazenium intermediates or nitrogen gas.

  • Cyclization : Intramolecular reactions with adjacent hydroxyl or carbonyl groups could form heterocyclic structures like triazoles .

Example Reaction Pathway :

Hydrazinyl group+RCHOH+New hydrazone derivative+H2O\text{Hydrazinyl group} + \text{RCHO} \xrightarrow{\text{H}^+} \text{New hydrazone derivative} + \text{H}_2\text{O}

Hydroxyl Group Reactivity

The 2-hydroxypropyl and 4-hydroxybenzylidene moieties offer nucleophilic hydroxyl groups for:

  • Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) to form esters .

  • Etherification : Alkylation with alkyl halides in the presence of base (e.g., K2_2CO3_3) .

  • Oxidation : Conversion of secondary alcohols to ketones using oxidizing agents like Jones reagent .

Data Table: Hydroxyl Group Reactivity

Reaction TypeConditionsProduct
EsterificationAcetic anhydride, H2_2SO4_4Acetylated derivatives
EtherificationCH3_3I, K2_2CO3_3Methoxy-substituted analogs
OxidationCrO3_3, H2_2SO4_4Ketone derivatives

Methoxy Group Reactivity

The 4-methoxyphenoxy group may undergo:

  • Demethylation : Cleavage of the methyl ether using strong acids (e.g., HBr/AcOH) to yield phenolic -OH groups .

  • Electrophilic Substitution : Methoxy groups activate aromatic rings toward nitration or sulfonation .

Purine Core Reactivity

The 1,3-dimethylpurine-2,6-dione scaffold exhibits:

  • Alkylation/Dealkylation : Demethylation at N1 or N3 under acidic conditions (e.g., HCl) .

  • Nucleophilic Substitution : Displacement of substituents at the 7- or 8-positions by nucleophiles (e.g., amines) .

Example Reaction :

Purine+RNH2Δ8-Amino-substituted derivative+Byproducts\text{Purine} + \text{RNH}_2 \xrightarrow{\Delta} \text{8-Amino-substituted derivative} + \text{Byproducts}

Coordination Chemistry

The compound’s hydroxyl and hydrazine groups enable metal chelation, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) . Such complexes are often studied for enhanced biological activity or catalytic properties.

Stability and Degradation

  • Hydrolytic Degradation : The hydrazine linkage may hydrolyze in aqueous acidic/basic conditions, yielding 4-hydroxybenzaldehyde and purine-hydrazine fragments.

  • Photodegradation : Benzylidene groups are prone to cis-trans isomerization under UV light .

Synthetic Modifications

While direct data on this compound is limited, analogous purine derivatives (e.g., ) suggest:

  • Side-Chain Functionalization : The hydroxypropyl group can be modified via epoxidation or cross-coupling reactions .

  • Hydrazine-Aldehyde Exchange : Replacement of the benzylidene group with other aldehydes to diversify structure-activity relationships .

Comparison with Similar Compounds

Structural Analogs in Purine-2,6-dione Series

a) 8-Substituted Purine Derivatives
  • 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (20) :

    • Substituents: Styryl and biphenyl groups at position 7.
    • Key Differences: Bulkier aromatic substituents increase hydrophobicity compared to the hydrazinyl group in the target compound. The absence of hydroxyl/methoxy groups reduces hydrogen-bonding capacity .
    • Implications: Likely lower aqueous solubility and altered target binding due to steric hindrance.
  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione: Substituents: Anilino group (3-methylphenylamino) at position 8. The methyl group on the phenyl ring enhances lipophilicity . Implications: Potential differences in metabolic stability and membrane permeability.
b) Hydrazinyl-Functionalized Derivatives

The target compound’s 4-hydroxybenzylidene hydrazinyl group is unique among purine-diones. This moiety enables:

  • Chelation or coordination with metal ions.
  • Enhanced solubility via phenolic -OH and hydrazine -NH groups.
  • Stereospecific interactions due to the (E)-configuration .

Pyrimidine-2,4-dione Derivatives

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7–9) share:

  • A pyrimidine-2,4-dione core instead of purine-2,6-dione.
  • Hydroxypropyl and methoxymethyl substituents.
  • Methoxymethyl groups increase lipophilicity compared to the target compound’s hydroxy/methoxy-phenoxy chain .

Functional and Physicochemical Comparison

Compound Class Core Structure Position 7 Substituent Position 8 Substituent Key Properties
Target Compound Purine-2,6-dione 2-hydroxy-3-(4-methoxyphenoxy)propyl (E)-4-hydroxybenzylidene hydrazinyl High polarity, H-bond donor/acceptor
8-Styryl Purine (20) Purine-2,6-dione - Styryl-biphenyl Hydrophobic, steric bulk
8-Anilino Purine Purine-2,6-dione Similar to target 3-methylanilino Moderate lipophilicity
Pyrimidine-2,4-dione (7–9) Pyrimidine-2,4-dione Hydroxypropyl-methoxymethyl - Variable solubility

Chemoinformatic Similarity Analysis

Using the Tanimoto coefficient (a common metric for binary structural similarity), the target compound would exhibit:

  • Low similarity (<0.4) with pyrimidine-diones due to core heterocycle differences.
  • Moderate similarity (~0.6) with 8-substituted purine-diones, driven by shared core but divergent substituents .

Q & A

Q. What advanced spectral techniques can resolve ambiguities in hydrazine-proton interactions?

  • Methodological Answer : Use ¹⁵N NMR or 2D HSQC to map hydrogen bonding between the hydrazine group and purine core. For dynamic interactions, employ variable-temperature NMR or solid-state NMR to study conformational flexibility .

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